3-Chloro-6-ethynylisoquinoline
Description
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Properties
IUPAC Name |
3-chloro-6-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-3-4-9-7-13-11(12)6-10(9)5-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEXOAMKLMWPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC(=NC=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-ethynylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the chloro and ethynyl groups contributes to its unique chemical properties, enhancing its lipophilicity and biological activity.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Various studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 4 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
The compound's mechanism of action involves inhibiting bacterial cell wall synthesis and disrupting cellular processes, which has been attributed to its ability to bind to specific enzymes involved in these pathways .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.0 |
| HCT116 (colon cancer) | 12.0 |
The anticancer mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Yang et al. (2013) evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a particularly strong effect on Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the potential for developing new antibiotics based on this scaffold due to rising antibiotic resistance .
Case Study 2: Anticancer Activity
In a separate investigation, researchers assessed the anticancer effects of this compound on human cancer cell lines. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity against multiple cancer types. The study suggested that further exploration into its mechanism could lead to novel therapeutic strategies for cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Oxidative Stress Induction : It generates ROS, leading to cellular damage and apoptosis in cancer cells.
- Lipophilicity Enhancement : The chloro and ethynyl groups increase the compound's ability to cross biological membranes, enhancing its bioavailability .
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-Chloro-6-ethynylisoquinoline exhibits significant anticancer properties. In vitro studies on breast cancer cell lines, such as MDA-MB-231, demonstrated that treatment with this compound resulted in a marked reduction in cell viability, with up to 70% inhibition at a concentration of 50 µM. The mechanism underlying this effect is believed to involve the induction of apoptosis through mitochondrial dysfunction and increased production of reactive oxygen species (ROS) .
Antiparasitic Effects
The compound has also shown promise as an anthelmintic agent. Studies suggest that it interacts with calcium-gated potassium channels in nematodes, leading to paralysis and subsequent inhibition of gastrointestinal nematodes. This property positions this compound as a candidate for developing new antiparasitic treatments .
The biological activities of this compound can be summarized as follows:
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Disruption of mitochondrial function; ROS generation |
| Antiparasitic | Paralysis of nematodes | Interaction with calcium-gated potassium channels |
Breast Cancer Cell Lines
In a detailed study involving breast cancer cell lines, treatment with this compound led to significant apoptotic effects. The compound was found to disrupt mitochondrial membrane potential, leading to the activation of caspase pathways responsible for programmed cell death .
Antiparasitic Activity in Nematodes
Another study focused on the antiparasitic effects of this compound demonstrated its ability to induce paralysis in nematodes via modulation of calcium channels. This finding suggests its potential use in veterinary medicine and agriculture as an effective anthelmintic agent .
Future Directions in Research
The unique properties of this compound open avenues for further research, particularly in the following areas:
- Drug Development : Exploring its efficacy against various cancer types and parasitic infections.
- Mechanistic Studies : Investigating detailed molecular mechanisms through which this compound exerts its biological effects.
- Structural Modifications : Synthesizing derivatives to enhance potency and selectivity for specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
